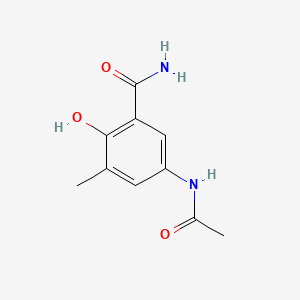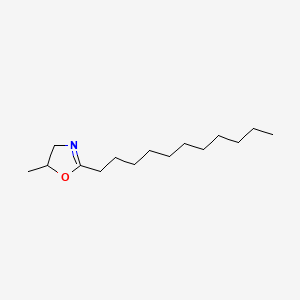
2-Oxazoline, 5-methyl-2-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazoline, 5-methyl-2-undecyl- is a member of the oxazoline family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their versatility in various chemical reactions and applications, particularly in the fields of polymer chemistry and biomedical research .
Preparation Methods
The synthesis of 2-Oxazoline, 5-methyl-2-undecyl- typically involves the cationic ring-opening polymerization of 2-oxazoline monomers. Industrial production methods often utilize microwave reactors to enhance reaction efficiency and control .
Chemical Reactions Analysis
2-Oxazoline, 5-methyl-2-undecyl- undergoes several types of chemical reactions, including:
Oxidation: Oxazolines can be oxidized to oxazoles using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can convert oxazolines to their corresponding amines.
Substitution: Various nucleophiles can substitute the oxazoline ring, leading to a wide range of derivatives.
Common reagents used in these reactions include Deoxo-Fluor®, manganese dioxide, and bromotrichloromethane . Major products formed from these reactions include oxazoles and substituted oxazolines .
Scientific Research Applications
2-Oxazoline, 5-methyl-2-undecyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxazoline, 5-methyl-2-undecyl- involves its ability to undergo cationic ring-opening polymerization. This process allows for the formation of polymers with specific functional groups that can interact with biological molecules, making it useful in drug delivery and protein modification .
Comparison with Similar Compounds
2-Oxazoline, 5-methyl-2-undecyl- can be compared to other poly(2-oxazoline)s such as:
Poly(2-methyl-2-oxazoline): (PMeOx)
Poly(2-ethyl-2-oxazoline): (PEtOx)
Poly(2-n-propyl-2-oxazoline): (PnPrOx)
Poly(2-isopropyl-2-oxazoline): (PiPrOx)
Poly(2-cyclopropyl-2-oxazoline): (PcPrOx)
What sets 2-Oxazoline, 5-methyl-2-undecyl- apart is its unique side chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in biomedical and industrial fields .
Properties
CAS No. |
7504-77-0 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
5-methyl-2-undecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H29NO/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15/h14H,3-13H2,1-2H3 |
InChI Key |
LBGJZTWGFPNNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




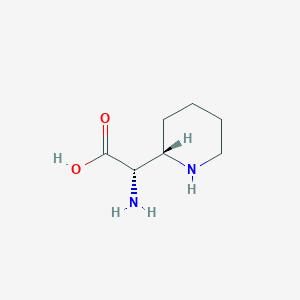

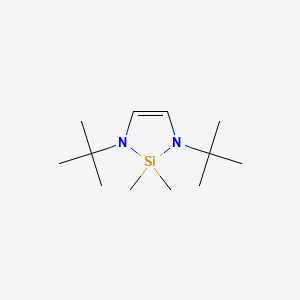
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)
![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

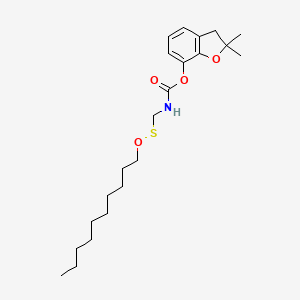
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
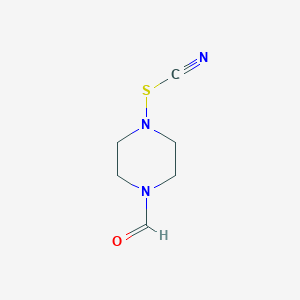
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
